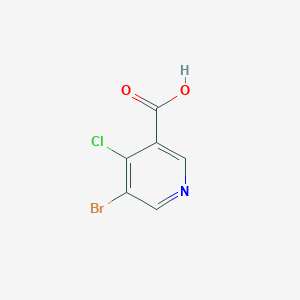
5-Bromo-4-chloronicotinic acid
説明
5-Bromo-4-chloronicotinic acid is a unique chemical compound with the empirical formula C6H3BrClNO2 and a molecular weight of 236.45 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of compounds related to 5-Bromo-4-chloronicotinic acid has been reported in the literature . For instance, a series of N-phenylamides of 5-bromo 6-chloronicotinic acid and 5-bromo-2-chloronicotinic acid were synthesized by treatment of their freshly prepared acid chlorides with the appropriately ring substituted anilines .Molecular Structure Analysis
The molecular structure of 5-Bromo-4-chloronicotinic acid can be represented by the SMILES stringO=C(O)C1=CN=CC(Br)=C1Cl . Physical And Chemical Properties Analysis
5-Bromo-4-chloronicotinic acid is a solid under normal conditions . It has a molecular weight of 236.45 . More detailed physical and chemical properties such as melting point, boiling point, and solubility can be found in specialized databases or literature .科学的研究の応用
-
Pharmaceutical Chemistry
- Application : 5-Bromo-4-chloronicotinic acid is a derivative of nicotinic acid, which is one of the most important vitamins involved in many vital processes within the bodies of living organisms . Its deficiency can lead to many diseases, the most famous of which is pellagra .
- Methods of Application : A number of 2-substituted aryl derived from nicotinic acid were synthesized . 2–Bromo aryl substituents proved its anti-inflammatory and analgesic efficacy .
- Results : These derivatives have shown high efficacy in treating many diseases such as pneumonia and kidney diseases . Some derivatives have proven effective against Alzheimer’s disease .
-
Synthesis of N-Phenylamides
- Application : A series of N-phenylamides of 5-bromo 6-chloronicotinic acid and 5-bromo-2-chloronicotinic acid were synthesized .
- Methods of Application : The acid chlorides of 5-bromo 6-chloronicotinic acid and 5-bromo-2-chloronicotinic acid were freshly prepared and treated with appropriately ring substituted anilines .
- Results : Thirty new compounds were prepared, and their structures were ascertained by elemental analyses and spectroscopic techniques .
-
Chemical Biology
- Application : Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions in chemical biology . 5-Bromo-4-chloronicotinic acid, being a boronic acid derivative, can be used in these reactions .
- Methods of Application : The boronic acid-mediated cis-diol conjugation is used in the development of stimuli-responsive conjugates for chemical biology and peptide cyclization aimed at therapeutics discovery .
- Results : This method has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
-
Material Chemistry
- Application : Metal–Organic Frameworks (MOFs) are constructed with metal ions or clusters and organic ligands . 5-Bromo-4-chloronicotinic acid, as an organic ligand, can be used in the synthesis of MOFs .
- Methods of Application : MOFs are synthesized using metal ions or clusters and organic ligands like 5-Bromo-4-chloronicotinic acid .
- Results : MOFs have attracted attention in various fields due to their adjustable channel structure, abundant unsaturated metal sites, and modifiable ligands .
-
Chemical Biology
- Application : Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions in chemical biology . 5-Bromo-4-chloronicotinic acid, being a boronic acid derivative, can be used in these reactions .
- Methods of Application : The boronic acid-mediated cis-diol conjugation is used in the development of stimuli-responsive conjugates for chemical biology and peptide cyclization aimed at therapeutics discovery .
- Results : This method has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
-
Material Chemistry
- Application : Metal–Organic Frameworks (MOFs) are constructed with metal ions or clusters and organic ligands . 5-Bromo-4-chloronicotinic acid, as an organic ligand, can be used in the synthesis of MOFs .
- Methods of Application : MOFs are synthesized using metal ions or clusters and organic ligands like 5-Bromo-4-chloronicotinic acid .
- Results : MOFs have attracted attention in various fields due to their adjustable channel structure, abundant unsaturated metal sites, and modifiable ligands .
Safety And Hazards
5-Bromo-4-chloronicotinic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical advice if irritation persists .
特性
IUPAC Name |
5-bromo-4-chloropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-4-2-9-1-3(5(4)8)6(10)11/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYIMKNQTWXCNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001259290 | |
| Record name | 3-Pyridinecarboxylic acid, 5-bromo-4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001259290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloronicotinic acid | |
CAS RN |
1256790-85-8 | |
| Record name | 3-Pyridinecarboxylic acid, 5-bromo-4-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256790-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, 5-bromo-4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001259290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-4-chloropyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine](/img/structure/B1398495.png)
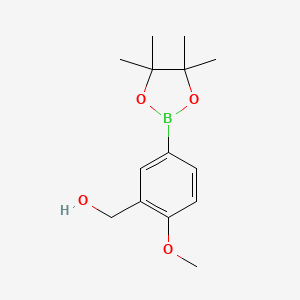
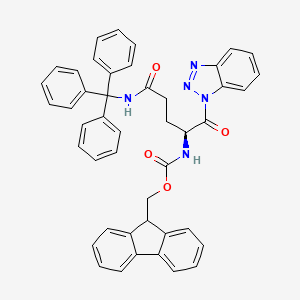
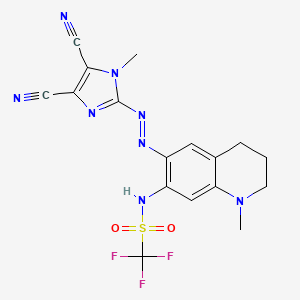
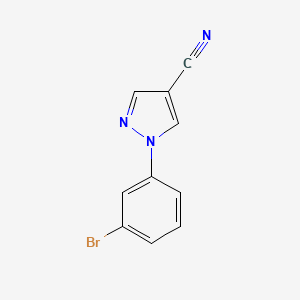
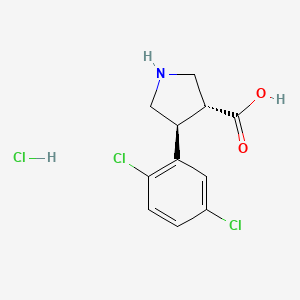
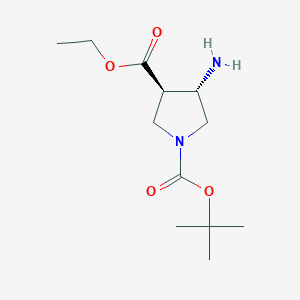
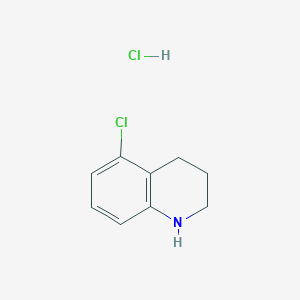
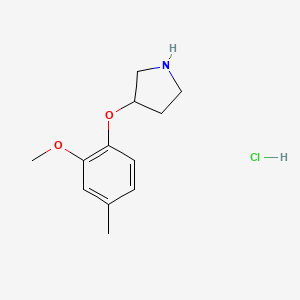
![Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B1398508.png)
![tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1398509.png)
![N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine](/img/structure/B1398510.png)
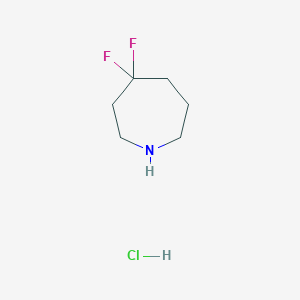
![2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine](/img/structure/B1398514.png)